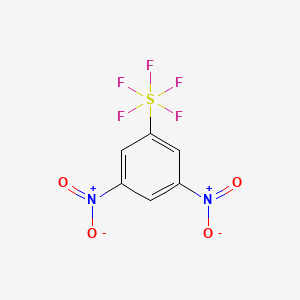

1-五氟硫酰基-3,5-二硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Pentafluorosulfanyl-3,5-dinitrobenzene is a research chemical with the molecular formula C6H3F5N2O4S and a molecular weight of 294.15 . It is not intended for human or veterinary use.

Synthesis Analysis

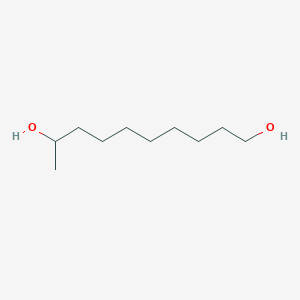

The synthesis of 1-Pentafluorosulfanyl-3,5-dinitrobenzene and similar compounds often involves oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen . The reaction of 4-nitro-1-(pentafluorosulfanyl)benzene with t-BuOK in THF at low temperature was used as a model for nucleophilic aromatic addition .Molecular Structure Analysis

The molecular structure of 1-Pentafluorosulfanyl-3,5-dinitrobenzene consists of a benzene ring with two nitro groups (-NO2) and one pentafluorosulfanyl group (-SF5) .Chemical Reactions Analysis

The chemical reactions involving 1-Pentafluorosulfanyl-3,5-dinitrobenzene are typically oxidative nucleophilic aromatic substitutions . The products of these reactions show good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .科学研究应用

衍生物制备

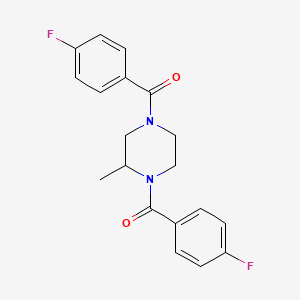

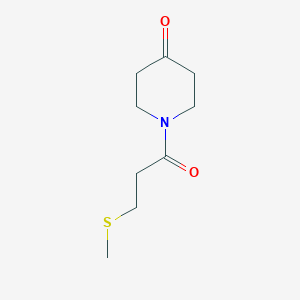

1-五氟硫代-3,5-二硝基苯及其衍生物已被合成用于各种应用。例如,分别由双(4-氯-3-硝基苯基)二硫化物和双(4-氯-3,5-二硝基苯基)二硫化物制备了具有4-五氟硫代和4-全氟烷基硫基的新衍生物。这些化合物由于其吸电子取代基,对亲核试剂的进攻具有更高的活化作用。这导致苯环中引入了各种含氮和含硫基团,扩大了杂环化学的可能性(Sipyagin 等人,2004)。

在高能材料中的作用

五氟硫代苯化学,包括1-五氟硫代-3,5-二硝基苯,已被探索其在制造高能材料方面的潜力。这包括合成苦味酸的SF5类似物和其他旨在生产潜在高能材料的亲核取代化学(Sipyagin 等人,2014)。

电化学应用

该化合物也已在电化学环境中得到研究。例如,在二甲基甲酰胺等溶液中,五氟硝基苯(一种相关化合物)的电还原反应使用微带电极进行了研究。这项研究提供了对还原过程动力学和二聚体物种形成的见解(Coles 等人,1996)。

膜化学

1-五氟硫代-3,5-二硝基苯衍生物已被用于研究红细胞膜。用相关化合物对这些膜进行化学修饰已显示出对Na+和K+等离子的渗透性发生改变,从而提供了对细胞膜结构和功能的见解(Berg 等人,1965)。

芳香族化合物的合成

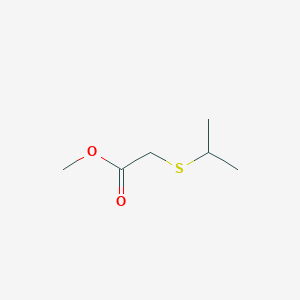

该化合物及其衍生物已被用作合成多种芳香族SF5化合物的前体。交叉偶联、偶氮偶联、均偶联、重氮化和点击化学等技术已被用于创建新型的SF5带有烯烃、炔烃和联芳基衍生物,展示了其在有机合成中的多功能性(Okazaki 等人,2014)。

高能材料合成

已研究了由1-五氟硫代乙炔合成五氟硫代吡唑和五氟硫代-1,2,3-三唑衍生物以制造高能材料。这些化合物中的SF5基团显着提高了密度和爆轰性能,标志着其在高能材料领域的重要性(Ye 等人,2007)。

作用机制

Target of Action

The primary target of 1-Pentafluorosulfanyl-3,5-dinitrobenzene is nitroaromatics . Nitroaromatics are key intermediates in organic synthesis and important building blocks for the preparation of valuable chemicals .

Mode of Action

1-Pentafluorosulfanyl-3,5-dinitrobenzene interacts with its targets through a process called oxidative nucleophilic aromatic substitution . This process involves the substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen . Mechanistic investigations suggest the formation of a deprotonated σH adduct .

Biochemical Pathways

The affected biochemical pathway involves the nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles . This leads to the formation of selectively substituted aromatic compounds .

Pharmacokinetics

The compound’s high reactivity suggests it may have significant bioavailability .

Result of Action

The molecular and cellular effects of 1-Pentafluorosulfanyl-3,5-dinitrobenzene’s action result in the formation of selectively substituted aromatic compounds . These compounds show good reactivity in further nucleophilic aromatic substitutions .

Action Environment

The action, efficacy, and stability of 1-Pentafluorosulfanyl-3,5-dinitrobenzene can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for the oxidative nucleophilic aromatic substitution process . .

安全和危害

The safety data sheet for dinitrobenzenes indicates that they are hazardous, with risks including acute toxicity if swallowed, in contact with skin, or if inhaled . They may also cause damage to organs through prolonged or repeated exposure . It’s important to note that the safety and hazards of 1-Pentafluorosulfanyl-3,5-dinitrobenzene may be different and specific safety data should be consulted when handling this compound.

属性

IUPAC Name |

(3,5-dinitrophenyl)-pentafluoro-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N2O4S/c7-18(8,9,10,11)6-2-4(12(14)15)1-5(3-6)13(16)17/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKOJSPARVGXPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])S(F)(F)(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F5N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2726427.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726428.png)

![methyl 4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2726429.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2726436.png)

![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B2726439.png)

![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2726440.png)